molecular formula C16H14N2O3 B13909254 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B13909254
M. Wt: 282.29 g/mol
InChI Key: YIQRNBAFWSERHI-UHFFFAOYSA-N
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Description

5-Benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a chemically synthesized pyrrolopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules, such as amides and esters, for biological evaluation . The pyrrolopyridine scaffold is a privileged structure in pharmacology, known for its wide range of biological activities . Research into analogous pyrrolopyridine compounds has demonstrated potential across various therapeutic areas. These include serving as key intermediates in the development of allosteric metabotropic glutamate receptor (mGluR) antagonists for nervous system disorders , and as novel agonists for receptors like GPR119, a target for type 2 diabetes and obesity . Furthermore, the pyrrole heterocycle, a core component of this structure, is found in many natural products and FDA-approved drugs with antibacterial properties, underscoring the scaffold's relevance in developing new anti-infective agents . The benzyloxy and methyl substituents on the core structure are typical modifications used to fine-tune the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . Researchers can utilize this high-purity compound as a critical precursor for constructing targeted libraries in high-throughput screening or as a starting material for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

7-methyl-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c1-10-14-12(7-8-17-14)13(16(19)20)15(18-10)21-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3,(H,19,20)

InChI Key

YIQRNBAFWSERHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)OCC3=CC=CC=C3)C(=O)O)C=CN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Core Construction : The pyrrolo[2,3-c]pyridine scaffold is typically constructed or sourced as a starting material. This core heterocycle is essential for biological activity.
  • Functional Group Introduction : The benzyloxy substituent at the 5-position is introduced via nucleophilic substitution or etherification reactions, often involving benzyl alcohol or benzyl halides.
  • Methylation : The methyl group at the 7-position is introduced either by direct methylation of the heterocyclic ring or by using methyl-substituted starting materials.
  • Carboxylation : The carboxylic acid group at the 4-position is introduced either by oxidation of a methyl or aldehyde precursor or by using carboxylated starting materials.

Specific Synthetic Route Example

Based on available literature and chemical supplier data, a representative synthetic route includes:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of pyrrolo[2,3-c]pyridine core Starting from substituted pyridine derivatives - Commercially available or synthesized via known methods
2 Introduction of benzyloxy group Reaction with benzyl bromide or benzyl chloride under basic conditions Moderate Etherification at 5-position; requires protection of other functional groups if present
3 Methylation at 7-position Use of methyl iodide or methylating agents under basic conditions Moderate Selective methylation critical to avoid overalkylation
4 Carboxylation Oxidation of methyl group or ester hydrolysis High Final hydrolysis to carboxylic acid if ester intermediate is used

Literature-Based Synthesis Insights

  • A study on pyrrolo[2,3-b]pyridine derivatives (closely related heterocycles) demonstrated a two-step approach involving condensation of 5-substituted pyrrolo[2,3-b]pyridine with aldehydes followed by reduction to yield functionalized derivatives with yields ranging from 45% to 80%.
  • The benzyloxy group at the 5-position can be introduced via nucleophilic substitution on a hydroxy precursor using benzyl halides under basic conditions, which is a common method for ether formation in heterocycles.
  • Carboxylic acid functionality is often introduced by ester hydrolysis or direct oxidation of methyl groups using standard reagents such as potassium permanganate or chromium-based oxidants.

Analytical Characterization During Synthesis

Comparative Data Table of Preparation Parameters

Parameter Details Reference
Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
Starting Material Pyrrolo[2,3-c]pyridine derivatives
Key Reagents Benzyl bromide/chloride, methyl iodide, oxidants
Reaction Conditions Basic medium, reflux, 50 °C typical for substitutions
Yields 45–80% depending on step and purification method
Purification Methods Column chromatography, recrystallization
Characterization Techniques NMR, MS, IR, UV-vis

Chemical Reactions Analysis

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzyloxy group makes it susceptible to nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include strong bases, acids, and oxidizing agents .

Oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can result in the removal of specific functional groups. The carboxylic acid group can undergo esterification reactions to form esters, which are useful intermediates in organic synthesis .

Scientific Research Applications

Scientific Research Applications of 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by a pyridine ring fused to a pyrrole ring, with benzyloxy, methyl, and carboxylic acid functional groups. This compound is of interest in scientific research due to its unique structure and chemical properties.

Applications in Chemistry

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid serves as a building block for synthesizing complex molecules. It is a valuable intermediate in developing pharmaceuticals and agrochemicals due to its unique structure. The carboxylic acid group can undergo esterification to form esters, which are useful intermediates in organic synthesis.

Applications in Biology and Medicine

This compound has shown potential as a therapeutic agent in biology and medicine because of its ability to interact with specific molecular targets. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Researchers are exploring its potential in drug discovery and development, particularly in targeting specific enzymes and receptors involved in disease pathways. The compound's structure allows it to bind to these targets, modulating their activity and leading to various biological effects, such as inhibiting enzymes involved in cancer cell proliferation. The molecular pathways involved in its mechanism of action include signal transduction pathways, gene expression regulation, and protein-protein interactions. Understanding these pathways is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential.

Mechanism of Action

The mechanism of action of 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

The molecular pathways involved in its mechanism of action include signal transduction pathways, gene expression regulation, and protein-protein interactions. Understanding these pathways is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential .

Biological Activity

5-Benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS No. 2702153-65-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.30 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core with a benzyloxy group and a carboxylic acid functional group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-c]pyridine derivatives. For instance, related compounds have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

These findings suggest that modifications to the pyrrolo[2,3-c]pyridine scaffold can enhance antiproliferative activity against cancer cells, indicating a promising avenue for further research into 5-benzyloxy-7-methyl derivatives .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. Immunostaining assays have demonstrated that these compounds can significantly alter microtubule structures at low concentrations, leading to increased apoptosis in cancer cells .

Antibacterial Properties

Pyrrole derivatives, including those related to 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, have also been evaluated for their antibacterial activity. Some studies report that these compounds exhibit moderate to excellent efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives : A study synthesized a series of pyrrolo[2,3-c]pyridine derivatives and assessed their biological activities. The evaluation included antiproliferative assays against multiple cancer cell lines and demonstrated that structural modifications significantly influenced their biological potency .
  • Crystallography Studies : Detailed crystallographic studies provided insights into the binding interactions between these compounds and their biological targets. Such studies are crucial for understanding how structural variations impact efficacy and selectivity in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves amide coupling or condensation reactions using intermediates like halogenated pyrrolopyridines. For example:

  • General Procedure F1 (Amide Formation): Activate carboxylic acid intermediates with coupling agents (e.g., EDCI/HOBt) in DMF, followed by reaction with benzyloxy-containing amines .
  • Palladium-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents (e.g., benzyloxy groups) under reflux in toluene .

Q. How is this compound characterized, and what analytical techniques ensure structural fidelity?

Methodological Answer:

  • 1H NMR Spectroscopy: Analyze in DMSO-d₆ at 400 MHz; key signals include δ 2.56 ppm (s, 3H, methyl group) and aromatic protons between δ 7.2–8.7 ppm .
  • HPLC-Purity Analysis: Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient; typical purity >97% .
  • LCMS: Confirm molecular ion peaks (e.g., ESIMS m/z 311.1 [M+1]) and monitor reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step?

Methodological Answer:

  • Catalyst Screening: Test Pd/Cu catalysts for cross-coupling efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .
  • Temperature Gradients: Perform reactions under microwave irradiation (e.g., 150°C, 30 min) to accelerate cyclization .

Example Optimization Workflow:

Screen Pd(PPh₃)₄ vs. PdCl₂(dppf) in DMF/toluene.

Monitor by TLC/LCMS every 2 hours.

Isolate via column chromatography (silica gel, EtOAc/hexane).

Q. How should contradictions between LCMS and HPLC purity data be resolved?

Methodological Answer: Discrepancies often arise from:

  • Ionization Suppression (LCMS): Adjust mobile phase (e.g., 0.1% formic acid) to enhance ionization .
  • Column Selectivity (HPLC): Switch from C18 to phenyl-hexyl columns for better resolution of polar impurities .
  • Orthogonal Validation: Use ¹³C NMR or high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What computational tools predict the physicochemical properties of this compound for drug discovery?

Methodological Answer:

  • ACD/Labs Percepta Platform: Predict logP, solubility, and pKa using QSAR models .
  • Molecular Dynamics (MD) Simulations: Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina .

Predicted Data Example:

PropertyPredicted ValueSoftwareReference
logP2.8ACD/Labs
Aqueous Solubility0.12 mg/mLSwissADME

Q. What strategies are used to evaluate the biological activity of pyrrolopyridine derivatives like this compound?

Methodological Answer:

  • In Vitro Kinase Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116) .
  • Metabolic Stability: Incubate with liver microsomes and monitor degradation via HPLC .

Example Protocol:

Treat cells with 10 μM compound for 24 hours.

Extract proteins and quantify phosphorylation via Western blot.

Compare IC₅₀ values with reference inhibitors .

Q. How can researchers ensure reproducibility when scaling up synthesis from mg to gram quantities?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression .
  • Purification Consistency: Use automated flash chromatography with standardized gradients .
  • Batch-to-Batch Analysis: Characterize three independent batches via NMR, HPLC, and elemental analysis .

Data Contradiction Case Study:
In , LCMS purity (94.77%) and HPLC (97.34%) differ due to detection limits . Resolution:

  • Repeat analysis with a 2.7 μm particle HPLC column.
  • Validate with a secondary method (e.g., ion-pair chromatography) .

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